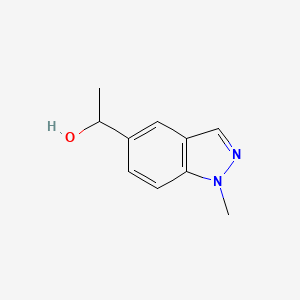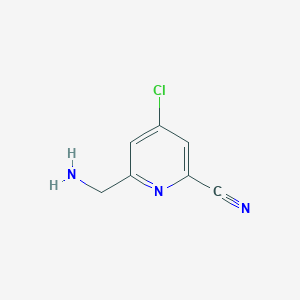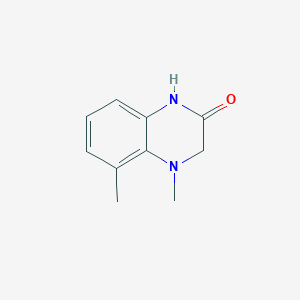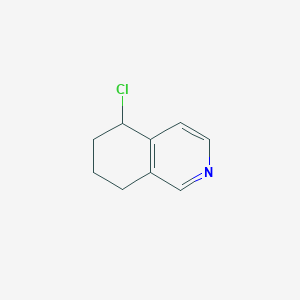
1-(1-Methyl-1H-indazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-indazol-5-yl)ethanol is a chemical compound with the molecular formula C10H12N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features an indazole ring substituted with a methyl group and an ethanol moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-indazol-5-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of indazole with formaldehyde under acidic conditions, typically using a catalyst and a suitable solvent such as sodium hydroxide and methanol . Another method includes the reduction of 1-(1-methyl-1H-indazol-5-yl)ethanone using reducing agents like sodium borohydride in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-indazol-5-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 1-(1-Methyl-1H-indazol-5-yl)ethanone.
Reduction: 1-(1-Methyl-1H-indazol-5-yl)ethane.
Substitution: 1-(1-Methyl-1H-indazol-5-yl)ethyl chloride.
Scientific Research Applications
1-(1-Methyl-1H-indazol-5-yl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of catalysts, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-indazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-indazol-5-yl)ethanone
- 1-(1-Methyl-1H-indazol-5-yl)ethan-1-amine hydrochloride
- 1-(1-Methyl-1H-indazol-3-yl)methanol
Comparison: 1-(1-Methyl-1H-indazol-5-yl)ethanol is unique due to its ethanol moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 1-(1-Methyl-1H-indazol-5-yl)ethanone lacks the hydroxyl group, making it less reactive in nucleophilic substitution reactions . Similarly, 1-(1-Methyl-1H-indazol-5-yl)ethan-1-amine hydrochloride has an amine group instead of a hydroxyl group, altering its solubility and interaction with biological targets .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(1-methylindazol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)8-3-4-10-9(5-8)6-11-12(10)2/h3-7,13H,1-2H3 |
InChI Key |
KPQZSKBOLKCQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(N=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)



